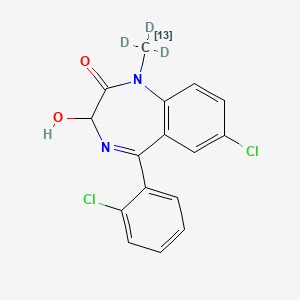

Lormetazepam-13C,d3

CAS No.:

Cat. No.: VC18012831

Molecular Formula: C16H12Cl2N2O2

Molecular Weight: 339.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12Cl2N2O2 |

|---|---|

| Molecular Weight | 339.2 g/mol |

| IUPAC Name | 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1-(trideuterio(113C)methyl)-3H-1,4-benzodiazepin-2-one |

| Standard InChI | InChI=1S/C16H12Cl2N2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3/i1+1D3 |

| Standard InChI Key | FJIKWRGCXUCUIG-KQORAOOSSA-N |

| Isomeric SMILES | [2H][13C]([2H])([2H])N1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

Lormetazepam-13C,d3 incorporates stable isotopes at specific positions within its molecular structure:

-

Carbon-13 (): Fifteen carbon atoms in the benzodiazepine backbone are replaced with the stable carbon-13 isotope.

-

Deuterium (D): Three hydrogen atoms are substituted with deuterium, typically at positions resistant to metabolic exchange.

This isotopic labeling strategy preserves the compound's chemical behavior while creating a distinct mass spectral signature, allowing researchers to differentiate it from endogenous substances or unlabeled lormetazepam during analysis .

Table 1: Key Physicochemical Properties of Lormetazepam-13C,d3

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 339.20 g/mol |

| CAS Registry Number | 1285932-00-4 |

| Product Format | Neat (pure chemical substance) |

| Stability | Short shelf life; requires −20°C storage |

Synthetic Pathways and Production Considerations

Custom Synthesis Protocols

As a specialty reference material, Lormetazepam-13C,d3 is synthesized through multistep organic reactions using isotope-enriched precursors. Key stages include:

-

Isotopic precursor preparation: -labeled benzene derivatives and deuterated methylamine sources are synthesized under controlled conditions.

-

Benzodiazepine core formation: Cyclization reactions create the characteristic seven-membered diazepine ring system.

-

Chlorination and functionalization: Introduction of chlorine substituents at the 7- and 2′-positions completes the molecular architecture.

The custom synthesis process requires specialized facilities capable of handling isotopically enriched reagents and maintaining rigorous purity standards throughout production .

Quality Control Measures

Batch-to-batch consistency is ensured through:

-

High-resolution mass spectrometry (HRMS) for isotopic purity verification

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Ultra-performance liquid chromatography (UPLC) for chemical purity assessment

Analytical Applications in Modern Research

Mass Spectrometry-Based Quantification

Lormetazepam-13C,d3 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its isotopic signature creates distinct mass transitions that avoid interference with native analytes. For example:

-

Primary transition: 321.02 → 275.1 (collision energy 12 eV)

-

Confirmatory transition: 321.02 → 229.2 (collision energy 28 eV)

These transitions enable precise quantification of lormetazepam in biological samples at concentrations as low as 0.1 ng/mL .

Pharmacokinetic Studies

Researchers employ Lormetazepam-13C,d3 to investigate:

-

Metabolic clearance rates through hepatic CYP450 enzymes

-

Blood-brain barrier permeability in neuropharmacology models

-

Plasma protein binding characteristics using equilibrium dialysis

Forensic Toxicology Applications

The compound's stability under various storage conditions makes it invaluable for:

-

Postmortem redistribution studies in forensic casework

-

Long-term stability assessments of archived samples

-

Method validation for workplace drug testing programs

Comparative Analysis with Related Benzodiazepines

Structural Differentiation from Diazepam

While both compounds share the benzodiazepine core, critical differences include:

-

Substituent pattern: Lormetazepam features chlorine atoms at positions 7 and 2′, compared to diazepam's 7-chloro-1-methyl group .

-

Metabolic pathways: Lormetazepam undergoes direct glucuronidation, whereas diazepam requires demethylation prior to excretion.

Advantages over Non-Isotopic Analogs

The isotopic labeling in Lormetazepam-13C,d3 provides:

-

Reduced matrix effects in complex biological samples

-

Improved method accuracy through compensation for ionization suppression

-

Enhanced reproducibility across multi-laboratory studies

Emerging Research Directions

Neuropharmacology Applications

Recent studies utilize Lormetazepam-13C,d3 to investigate:

-

GABA<sub>A</sub> receptor subtype selectivity in insomnia treatments

-

Allosteric modulation kinetics using stopped-flow fluorescence techniques

-

Drug-drug interaction potential with novel antidepressant therapies

Environmental Monitoring Methodologies

Advanced detection methods employing this compound enable:

-

Tracking of benzodiazepine contamination in wastewater systems

-

Ecological risk assessments for aquatic organisms

-

Validation of photocatalytic degradation systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume